4-Epidemeclocycline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

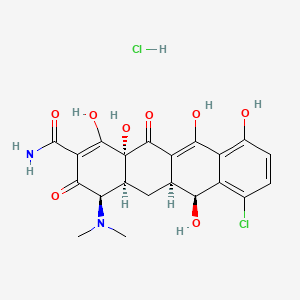

4-Epidemeclocycline Hydrochloride is a derivative of demeclocycline, belonging to the tetracycline class of antibiotics. It is known for its antibacterial properties and is used as a reference standard in pharmaceutical testing . The compound has a molecular formula of C21H21ClN2O8·HCl and a molecular weight of 501.31 .

Métodos De Preparación

The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .

Análisis De Reacciones Químicas

4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule, leading to the formation of new compounds.

Aplicaciones Científicas De Investigación

4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:

Chemistry: As a reference standard for analytical development and method validation.

Biology: Studying its effects on bacterial growth and protein synthesis.

Medicine: Investigating its potential as an antibacterial agent and its role in treating various infections.

Industry: Used in the development and testing of new antibiotics and other pharmaceutical products

Mecanismo De Acción

The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .

Comparación Con Compuestos Similares

4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:

Demeclocycline: Known for its use in treating bacterial infections and its slower excretion rate.

Chlortetracycline: Another tetracycline antibiotic with similar antibacterial properties.

Tetracycline: The parent compound of the tetracycline class, widely used for its broad-spectrum antibacterial activity

This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.

Actividad Biológica

4-Epidemeclocycline hydrochloride is a derivative of demeclocycline, a member of the tetracycline class of antibiotics. This compound exhibits significant biological activity primarily through its bacteriostatic properties, inhibiting bacterial protein synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

This compound functions by binding to the 30S and 50S ribosomal subunits in bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome's A site, effectively halting protein synthesis. Unlike bactericidal antibiotics, which kill bacteria directly, 4-Epidemeclocycline exhibits bacteriostatic activity, thereby inhibiting bacterial growth and allowing the host's immune system to eliminate the pathogens .

Pharmacokinetics

- Absorption : Tetracyclines are generally well absorbed from the gastrointestinal tract.

- Distribution : The drug is distributed widely in body tissues and fluids.

- Metabolism : Primarily hepatic metabolism.

- Excretion : Excreted via urine and feces; approximately 44% is eliminated in urine within 96 hours post-administration .

Clinical Applications

This compound is indicated for various bacterial infections, including:

- Lyme Disease

- Acne

- Bronchitis

- Hyponatremia due to SIADH (Syndrome of Inappropriate Antidiuretic Hormone secretion) where it helps manage fluid balance .

Case Studies and Efficacy

A systematic review of case studies highlights the efficacy and safety of demeclocycline (and by extension, its derivatives) in treating hyponatremia secondary to SIADH. The following table summarizes key findings from selected case reports:

| Author | Patient Population | Intervention | Outcome | |

|---|---|---|---|---|

| Antonelli et al. (1993) | 59-year-old man with SIADH | 300 mg DMC twice daily for 3 weeks | Resolution of SIADH symptoms after DMC discontinuation | Indicated potential for phosphate diabetes due to DMC use |

| Curtis et al. (2002) | 94-year-old man with acute SIADH | Increased DMC dosage over nine days | Fatal acute renal failure | Short-term use effective but caution required |

| Danovitch et al. (1978) | Two patients with lung cancer | 1200 mg DMC daily | Correction of hyponatremia; renal function deterioration | Effective but potential for renal function decline |

| Padfield et al. (1978) | 64-year-old man post-head injury | 300 mg DMC four times daily | Rapid correction of biochemical features of SIADH | Effective but risk of nephrotoxicity noted |

These case studies illustrate both the therapeutic potential and the risks associated with using this compound, particularly concerning renal function.

Adverse Effects and Safety Profile

While generally considered safe when used appropriately, adverse effects can include:

- Gastrointestinal disturbances (nausea, vomiting)

- Potential nephrotoxicity

- Risk of dehydration in patients with compromised fluid intake .

The safety profile underscores the necessity for careful patient monitoring during treatment, especially in vulnerable populations such as the elderly or those with pre-existing renal conditions.

Propiedades

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVUSSHCBRCOL-MDIQSJHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.